3-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether
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Overview
Description
3-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-methylbenzylmagnesium chloride is typically prepared by reacting 3-fluoro-2-methylbenzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Diethyl ether
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
In an industrial setting, the preparation of 3-fluoro-2-methylbenzylmagnesium chloride follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Automated systems: For precise control of temperature and addition of reagents
Purification: Techniques such as distillation or crystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylbenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic addition: To carbonyl compounds (aldehydes, ketones, esters)
Nucleophilic substitution: With alkyl halides
Coupling reactions: With aryl halides
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Alkyl halides: For substitution reactions
Aryl halides: For coupling reactions
Solvent: Diethyl ether or tetrahydrofuran (THF)
Temperature: Typically room temperature to reflux
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Biaryls: From coupling reactions with aryl halides
Scientific Research Applications
3-Fluoro-2-methylbenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals
Biology: Preparation of biologically active compounds for drug discovery
Medicine: Synthesis of intermediates for active pharmaceutical ingredients (APIs)
Industry: Production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-fluoro-2-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to form new carbon-carbon bonds efficiently.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzylmagnesium chloride
- 2-Methylbenzylmagnesium chloride
- 3-Chloro-2-methylbenzylmagnesium chloride
Uniqueness
3-Fluoro-2-methylbenzylmagnesium chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzyl ring. This combination imparts distinct reactivity and selectivity in organic synthesis, making it a valuable reagent for specific transformations that other similar compounds may not achieve as effectively.
Properties
IUPAC Name |
magnesium;1-fluoro-3-methanidyl-2-methylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.ClH.Mg/c1-6-4-3-5-8(9)7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHGVPBQXUNNRR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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